4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol
Overview
Description
4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol is a compound with the molecular formula C14H9BrClNO4S2 and a molecular weight of 434.7 g/mol. It is a specialty product for proteomics research applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Synthesis and Biological Potential :
- New oxazolone derivatives have been synthesized using compounds including 4-X-phenylsulfonyl, with evaluations of their cytotoxicity and antimicrobial activity (Rosca, 2020).
Chemical Derivatization :
- Novel arylsulfonylthiophene and furan-2-sulfonamides were prepared from arylsulfonyl heterocycles, with a focus on their chemical transformations and potential applications (Hartman & Halczenko, 1990).
Chemical Reactions and Synthesis :
- Studies on the reaction of 3-bromo-2-(tert-butylsulfonyl)-1-propene with various electrophiles, highlighting its utility as a versatile multi-coupling reagent in chemical synthesis (Auvray, Knochel, & Normant, 1985).
Cycloaddition Reactions :
- Investigations into the Diels-Alder reaction of 1-phenylsulfonyl-3,3,3-trifluoropropyne with 1,3-dienes, demonstrating the formation of cycloadducts (Hu et al., 1994).
Antibacterial Studies :
- Synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, highlighting their moderate to significant antibacterial activity (Khalid et al., 2016).
Stereochemistry in Synthesis :
- Diastereoselective addition of 2-phenylsulfonyl-substituted allylic bromides to aldehydes, allowing for control of stereochemistry in acyclic compounds (Auvray, Knochel, & Normant, 1986).
properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromoindole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO4S2/c15-11-7-4-8-12-14(11)13(22(16,18)19)9-17(12)23(20,21)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFZJGPPJQFPAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673963 | |
Record name | 1-(Benzenesulfonyl)-4-bromo-1H-indole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1027069-88-0 | |
Record name | 1-(Benzenesulfonyl)-4-bromo-1H-indole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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